molecular formula C11H22ClNO2 B2362614 3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride CAS No. 1172415-72-3

3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride

Cat. No. B2362614
CAS RN: 1172415-72-3
M. Wt: 235.75
InChI Key: CTOCUBIANLEPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride” is a chemical compound with the molecular formula C11H22ClNO2 .


Synthesis Analysis

A series of amino acid methyl ester hydrochlorides, including “3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride”, can be prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids .


Molecular Structure Analysis

The molecular structure of “3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride” is represented by the formula C11H22ClNO2 .


Chemical Reactions Analysis

Esters, including “3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride”, can undergo hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid, acting as the catalyst . They can also be converted into primary, secondary, and tertiary amides by an aminolysis reaction with ammonia, primary amine, and a secondary amine respectively .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride” such as melting point, boiling point, density, molecular weight, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Synthesis of 3,4-Disubstituted 4-Aminobutanoic Acids

This research discusses compounds with high pharmacological activity found among β-substituted γ-aminobutyric acid derivatives, including 4-amino-3phenylbutanoic acid hydrochloride and 4-amino-3-(4-chlorophenyl)butanoic acid. These compounds demonstrate potential as nootropic agents and myorelaxants. The synthesis of 3,4-disubstituted aminobutyric acids, including hydrochlorides, is explored, highlighting the synthesis methods and their advantages (Vasil'eva et al., 2016).

Thermosensitive Properties of Phosphazene Derivatives

This study synthesizes phosphazene derivatives with amino acid esters. It explores the thermosensitive properties of these compounds in biomedical applications. The compounds demonstrated degradation into harmless products, like amino acids, under specific conditions. This research is significant for developing new biomedical materials (Uslu et al., 2017).

Synthesis of Amino Acid Methyl Esters

A method for preparing amino acid methyl ester hydrochlorides, which may include compounds similar to 3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride, is detailed. This method is compatible with a range of amino acids, offering a versatile approach to synthesizing these compounds (Li & Sha, 2008).

Gas Chromatography–Mass Spectrometry of Amino Acid Methyl Esters

This research presents a method for determining amino acid methyl esters using gas chromatography–mass spectrometry. It demonstrates the potential of cycloalkylcarbonyl derivatives in identifying and analyzing amino acid esters, which may include derivatives similar to 3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride (Zaikin & Luzhnov, 2002).

Ring-Closing Metathesis-Based Synthesis

This study discusses the diastereoselective synthesis of a functionalized cyclohexene skeleton, utilizing methodologies like ring-closing metathesis. This research contributes to the understanding of synthesizing complex cyclic compounds, which may relate to the synthesis of 3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride (Cong & Yao, 2006).

Safety And Hazards

For safety and hazards information related to “3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride”, it is recommended to refer to its Material Safety Data Sheet (MSDS) which can be found on various chemical databases .

properties

IUPAC Name

methyl 3-amino-4-cyclohexylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOCUBIANLEPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.